methyl(1S,2R)-2-aminocyclobutane-1-carboxylate;trifluoroaceticacid
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Overview
Description
Methyl(1S,2R)-2-aminocyclobutane-1-carboxylate;trifluoroaceticacid is a compound that combines a cyclobutane ring with an amino group and a carboxylate ester, along with trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl(1S,2R)-2-aminocyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The reaction conditions often include the use of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems for the direct introduction of functional groups into organic compounds . This method allows for efficient and sustainable synthesis, which is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl(1S,2R)-2-aminocyclobutane-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It can also participate in cycloaddition reactions, such as Diels-Alder reactions .
Common Reagents and Conditions: Common reagents used in these reactions include strong bases like sodium ethoxide for elimination reactions, and weaker bases like water for substitution reactions . The conditions vary depending on the desired reaction, with temperature and solvent playing significant roles.
Major Products: The major products formed from these reactions depend on the specific reaction pathway. For example, elimination reactions may yield alkenes, while substitution reactions can produce various substituted cyclobutane derivatives .
Scientific Research Applications
Methyl(1S,2R)-2-aminocyclobutane-1-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a conformationally rigid analog of natural amino acids, making it useful in the study of protein structure and function . Industrially, it is used in the synthesis of various organic compounds and materials .
Mechanism of Action
The mechanism of action of methyl(1S,2R)-2-aminocyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . The exact pathways involved may vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other cyclobutane derivatives, such as methyl (1R,2S)-2-cyano-2-phenylcyclopropanecarboxylate . These compounds share structural similarities but differ in their functional groups and stereochemistry.
Uniqueness: Methyl(1S,2R)-2-aminocyclobutane-1-carboxylate is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows it to participate in a variety of chemical reactions and makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H12F3NO4 |
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Molecular Weight |
243.18 g/mol |
IUPAC Name |
methyl (1S,2R)-2-aminocyclobutane-1-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H11NO2.C2HF3O2/c1-9-6(8)4-2-3-5(4)7;3-2(4,5)1(6)7/h4-5H,2-3,7H2,1H3;(H,6,7)/t4-,5+;/m0./s1 |
InChI Key |
FIOCTXILUVEPRM-UYXJWNHNSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CC[C@H]1N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
COC(=O)C1CCC1N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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